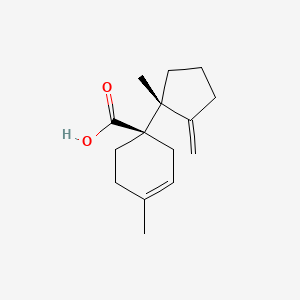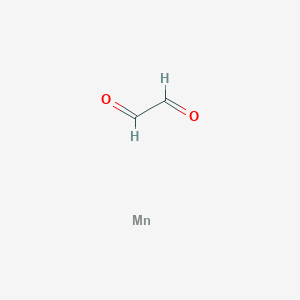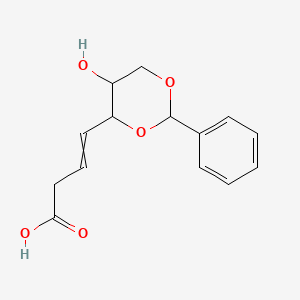
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is an organic compound that features a dioxane ring, a phenyl group, and a butenoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid typically involves the formation of the dioxane ring through the reaction of a carbonyl compound with a diol in the presence of an acid catalyst. For example, the reaction of a phenyl-substituted carbonyl compound with 1,3-propanediol in the presence of toluenesulfonic acid can yield the desired dioxane ring . The subsequent introduction of the butenoic acid moiety can be achieved through various organic transformations, such as the Wittig reaction or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as KMnO4 or CrO3.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Br2, Cl2, HNO3
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Formation of a saturated butanoic acid.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The dioxane ring and phenyl group can facilitate binding to specific sites, while the butenoic acid moiety can participate in various chemical reactions. These interactions can modulate biological pathways and result in specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxanes: Compounds with similar dioxane rings but different substituents.
Phenylbutenoic acids: Compounds with similar butenoic acid moieties but different aromatic groups.
Meldrum’s acid: A compound with similar reactivity due to its dicarbonyl structure.
Uniqueness
4-(5-Hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid is unique due to the combination of its dioxane ring, phenyl group, and butenoic acid moiety.
Propiedades
Número CAS |
112230-82-7 |
|---|---|
Fórmula molecular |
C14H16O5 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
4-(5-hydroxy-2-phenyl-1,3-dioxan-4-yl)but-3-enoic acid |
InChI |
InChI=1S/C14H16O5/c15-11-9-18-14(10-5-2-1-3-6-10)19-12(11)7-4-8-13(16)17/h1-7,11-12,14-15H,8-9H2,(H,16,17) |
Clave InChI |
BCDGIRPFIVUJTF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC(O1)C2=CC=CC=C2)C=CCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


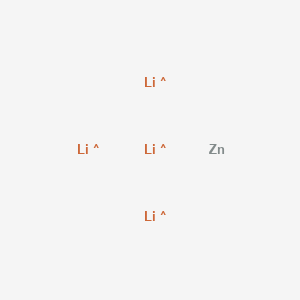
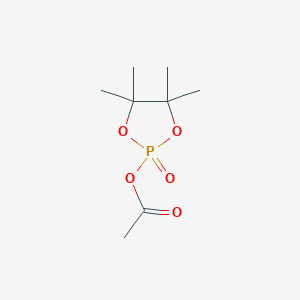
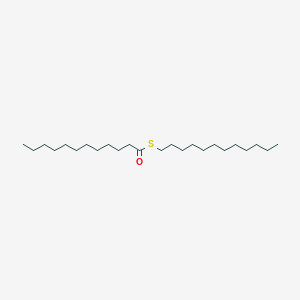
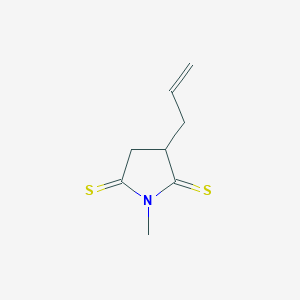
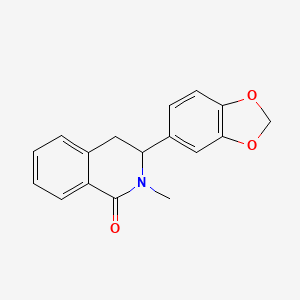
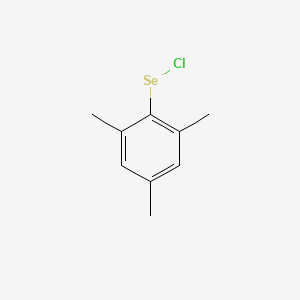
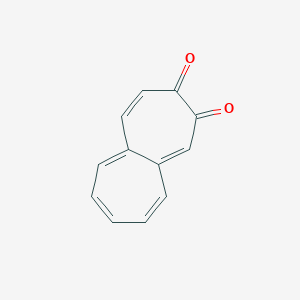
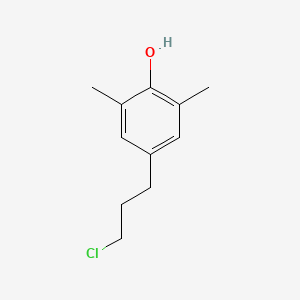
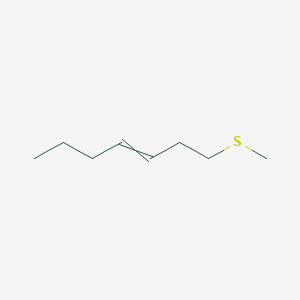
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
